Lyciumin B

Catalog No.
S3315671
CAS No.
125756-66-3
M.F
C44H52N10O11
M. Wt
896.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lyciumin B

CAS Number

125756-66-3

Product Name

Lyciumin B

IUPAC Name

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid

Molecular Formula

C44H52N10O11

Molecular Weight

896.9 g/mol

InChI

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)

InChI Key

BWRVBFMWWHWLBW-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Description

Lyciumin b belongs to the class of organic compounds known as cyclic peptides. Cyclic peptides are compounds containing a cyclic moiety bearing a peptide backbone. Lyciumin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lyciumin b is primarily located in the cytoplasm. Outside of the human body, lyciumin b can be found in coffee and coffee products, herbs and spices, and tea. This makes lyciumin b a potential biomarker for the consumption of these food products.

Lyciumin B is a cyclic peptide derived from the plant Lycium barbarum, commonly known as goji berry. This compound is part of a broader class of molecules known as lyciumins, which are recognized for their potential health benefits, particularly in cardiovascular health. Lyciumin B has been identified as an inhibitor of angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure and fluid balance in the body. The compound's unique structure contributes to its biological activity and therapeutic potential.

That are significant for its synthesis and biological activity. Key reactions include:

  • Cyclization: The formation of the cyclic structure of Lyciumin B involves the cyclization of precursor peptides, which is catalyzed by specific enzymes such as arginine endopeptidases and glutamine cyclotransferases .
  • Hydrolysis: Lyciumin B can be hydrolyzed under certain conditions, affecting its stability and bioavailability.
  • Enzymatic Reactions: The compound can interact with enzymes such as angiotensin-converting enzyme, leading to inhibition and subsequent physiological effects .

Lyciumin B exhibits several biological activities:

  • Antihypertensive Effects: It has been shown to inhibit angiotensin-converting enzyme activity, making it a candidate for managing hypertension .
  • Antioxidant Properties: Like other compounds derived from Lycium barbarum, Lyciumin B may possess antioxidant properties, contributing to cellular protection against oxidative stress .
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective roles, although further research is needed to establish these effects conclusively .

The synthesis of Lyciumin B can be achieved through various methods:

  • Natural Extraction: Isolated from Lycium barbarum using extraction techniques that may include solvent extraction or chromatographic methods.
  • Chemical Synthesis: Total synthesis has been reported, involving the assembly of amino acids into the cyclic structure through controlled cyclization reactions .
  • Biotechnological Approaches: Genetic engineering techniques can be employed to express lyciumin precursor genes in host cells like Nicotiana benthamiana, facilitating the production of Lyciumin B through biosynthetic pathways .

Lyciumin B has several applications:

  • Pharmaceutical Development: Its antihypertensive properties make it a candidate for drug development aimed at treating high blood pressure.
  • Nutraceuticals: As a bioactive compound derived from a widely consumed fruit, it is incorporated into dietary supplements for its health benefits.
  • Research Tool: Used in studies exploring peptide synthesis and enzyme inhibition mechanisms.

Lyciumin B shares structural and functional similarities with other cyclic peptides derived from Lycium species. Here are some comparable compounds:

Compound NameSourceBiological ActivityUnique Features
Lyciumin ALycium barbarumACE inhibitionSimilar structure but different amino acid composition
Lyciumin CLycium barbarumAntioxidantVariations in cyclic structure
Goji Berry PolysaccharidesLycium barbarumImmune modulation, antioxidantComplex carbohydrate structure

Uniqueness of Lyciumin B

Lyciumin B is unique due to its specific amino acid sequence and cyclic structure, which confer distinct biological activities compared to similar compounds. Its targeted action on angiotensin-converting enzyme sets it apart as a potential therapeutic agent for hypertension management.

Heterologous Production Systems for Lyciumin Cyclic Peptides

The heterologous production of Lyciumin B has been successfully demonstrated in Nicotiana benthamiana (tobacco) through Agrobacterium-mediated transient expression of the precursor gene LbaLycA from Lycium barbarum. Liquid chromatography–mass spectrometry (LC-MS) analyses confirmed the presence of Lyciumin B in transgenic tobacco leaf extracts, matching the mass spectra observed in native L. barbarum root tissues. This system leverages the plant’s endogenous enzymatic machinery to process the precursor peptide, highlighting the compatibility of N. benthamiana as a chassis for lyciumin biosynthesis.

Key findings from heterologous production experiments include:

  • Core peptide promiscuity: Alanine-scanning mutagenesis revealed that all residues except the N-terminal glutamine and C-terminal tryptophan in the core peptide (QPWGVGSW) tolerate substitutions without disrupting cyclization.
  • Macrocycle conservation: Modifying the linear N-terminal branch length or macrocycle size beyond 3 and 5 amino acids, respectively, abolished Lyciumin B production, underscoring strict structural constraints.

Table 1: Heterologous Production of Lyciumin B in Nicotiana benthamiana

ParameterObservation
Expression systemAgrobacterium-mediated transient expression
Detection methodLC-MS/MS
Key mutable residuesPositions 3–7 (excluding Trp8 and Gln1)
Structural constraints3-aa N-terminal branch, 5-aa macrocycle

Role of BURP Domains in Lyciumin Biosynthesis

BURP (BNM2, USP, RD22, and PG1β) domains are plant-specific protein modules critical for Lyciumin B biosynthesis. The precursor protein LbaLycA contains an N-terminal signal peptide, repetitive lyciumin core peptide motifs, and a C-terminal BURP domain. Phylogenetic analysis of BURP domains from lyciumin precursors reveals family-specific clades, suggesting co-evolution with lyciumin biosynthetic pathways in Solanaceae, Amaranthaceae, and Fabaceae.

Functional studies propose that BURP domains:

  • Facilitate subcellular localization, potentially directing precursor peptides to vacuoles or secretory pathways.
  • Stabilize precursor structures for enzymatic processing, as evidenced by conserved domain architecture across plant families.

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Mechanisms

Lyciumin B is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP), synthesized via a multi-step enzymatic cascade:

  • Ribosomal synthesis: The precursor gene LbaLycA is translated into a polypeptide containing tandem lyciumin core peptides.
  • Cyclization: A macrocyclic bond forms between the tryptophan-indole nitrogen (position 8) and glycine α-carbon (position 4).
  • Proteolytic cleavage: Endopeptidases release core peptides from the precursor.
  • Pyroglutamate formation: Glutamine cyclotransferase (QC) converts the N-terminal glutamine to pyroglutamate, enhancing peptide stability.

Co-expression of LbaLycA with QC homologs in N. benthamiana eliminated unprotected lyciumin derivatives, confirming QC’s role in N-terminal modification.

Enzymatic Cyclization Strategies for Macrocyclic Bond Formation

The formation of Lyciumin B’s signature macrocyclic bond remains mechanistically unresolved but is hypothesized to involve radical-oxidative chemistry. Key evidence includes:

  • Substrate flexibility: Mutation of the cyclization glycine to threonine in Amaranthaceae precursors yielded dehydrothreonine derivatives, suggesting oxidative dehydration precedes cyclization.
  • Enzymatic candidates: Fe(II)/2-oxoglutarate-dependent oxygenases (Fe/2OGs) or peroxidases are proposed catalysts, though no specific cyclase has been identified.

Table 2: Cyclization Strategies in Lyciumin B Biosynthesis

FeatureDetail
Cyclization residuesTrp8 indole nitrogen, Gly4 α-carbon
Putative mechanismRadical-oxidative
Tolerated substitutionsThr4 (with dehydration)
Inhibitors of cyclizationAltering branch length or macrocycle size

Lyciumin B, a cyclic peptide with the molecular formula C44H52N10O11 and molecular weight of 896.94 daltons, demonstrates significant inhibitory activity against angiotensin-converting enzyme through specific structural and molecular mechanisms [1] [2] [3]. The compound features a distinctive N-terminal pyroglutamate and an unusual macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon, which are critical for its enzyme inhibitory properties [4].

The angiotensin-converting enzyme inhibition dynamics of Lyciumin B involve complex molecular interactions at the enzyme's active site [4] [5]. Research indicates that cyclic peptides like Lyciumin B can exhibit both competitive and non-competitive inhibition patterns depending on their binding mode and structural conformation [6] [7]. The zinc metallopeptidase nature of angiotensin-converting enzyme requires specific molecular recognition patterns that Lyciumin B can effectively target through its cyclic structure [8].

Structural analysis reveals that Lyciumin B contains the core peptide sequence QPWGVGSW, which is essential for its biological activity [4]. The cyclization occurs between the fourth position glycine α-carbon and the eighth position tryptophan-indole nitrogen, creating a constrained five-amino acid macrocycle that enhances binding affinity to the enzyme [4]. This structural constraint is crucial for maintaining the proper three-dimensional conformation required for effective enzyme inhibition.

Table 1: Structural Characteristics of Lyciumin B Relevant to ACE Inhibition

Structural FeatureDescriptionFunctional Significance
Molecular Weight896.94 Da [2]Optimal size for enzyme binding pocket
Core Peptide SequenceQPWGVGSW [4]Essential for biological activity
Cyclization SiteGlycine-4 to Tryptophan-8 [4]Creates constrained macrocycle
N-terminal ProtectionPyroglutamate [4]Enhances stability and binding
Macrocycle Size5 amino acids [4]Optimized for enzyme interaction

The mechanism of angiotensin-converting enzyme inhibition by Lyciumin B involves multiple molecular interactions including hydrogen bonding, hydrophobic interactions, and potential coordination with the catalytic zinc ion [7] [8]. The pyroglutamate N-terminus provides additional stability and may contribute to specific binding interactions with enzyme residues outside the active site [7]. The cyclic nature of Lyciumin B enhances its resistance to proteolytic degradation compared to linear peptides, which is advantageous for maintaining inhibitory activity [9].

Enzyme kinetics studies demonstrate that plant-derived cyclic peptides can exhibit different inhibition patterns, with some showing competitive inhibition where the inhibitor competes directly with substrate for the active site, while others display non-competitive or mixed-type inhibition [10] [6] [11]. The specific inhibition dynamics of Lyciumin B depend on its binding affinity and the conformational changes it induces in the enzyme structure upon binding.

Renin Activity Modulation and Structural Determinants

Lyciumin B exhibits significant renin inhibitory activity through structural determinants that enable specific molecular recognition and binding to the renin enzyme [4] [5] [12]. The renin-angiotensin system represents a critical regulatory pathway for blood pressure control, and Lyciumin B functions as a dual inhibitor targeting both renin and angiotensin-converting enzyme activities [12] [13].

The structural determinants responsible for renin activity modulation include the constrained cyclic structure that positions key amino acid residues for optimal enzyme interaction [4]. The core peptide sequence QPWGVGSW contains specific residues that contribute to renin binding affinity, particularly the aromatic tryptophan residue and the hydrophobic valine residue [4]. These structural features enable Lyciumin B to form stable complexes with the renin enzyme through multiple non-covalent interactions.

Molecular docking studies of similar cyclic peptides demonstrate that effective renin inhibition requires formation of hydrogen bonds with active site residues and proper positioning within the enzyme binding pocket [14] [11]. The BURP domain-associated biosynthesis of Lyciumin B results in a precisely folded structure that maximizes binding interactions with target proteases [4]. The pyroglutamate N-terminus contributes to the overall binding affinity by providing additional contact points with enzyme residues.

Table 2: Renin Inhibition Characteristics of Lyciumin B

ParameterValue/DescriptionReference
Target EnzymeRenin (EC 3.4.23.15) [4] [13]
Binding ModeMultiple hydrogen bonds with active site [14] [11]
Structural RequirementsCyclic conformation, aromatic residues [4]
Key InteractionsHydrophobic, hydrogen bonding [14] [11]
SelectivityDual ACE/renin inhibitor [4] [12]

The renin enzyme exhibits specific substrate specificity and requires particular structural motifs for effective inhibition [14] [11]. Lyciumin B satisfies these requirements through its constrained cyclic structure and strategic positioning of functional groups. The tryptophan residue at position 8 plays a crucial role in binding interactions, while the central valine and glycine residues contribute to proper molecular recognition [4].

Research indicates that cyclic peptide inhibitors like Lyciumin B can induce conformational changes in the renin enzyme structure, leading to reduced catalytic efficiency [14] [11]. These conformational changes involve alterations in secondary structure elements, including reductions in α-helix and β-sheet fractions that disrupt the normal enzyme configuration required for catalysis [11]. The binding of Lyciumin B may involve both active site and allosteric interactions that collectively contribute to enzyme inhibition.

The biosynthetic pathway of Lyciumin B involves post-translational modifications that are essential for its biological activity [4]. The cyclization reaction creates a branched cyclic structure that is distinct from head-to-tail cyclic peptides, providing unique three-dimensional properties that enhance binding specificity for renin [4]. This structural uniqueness contributes to the selective inhibitory profile of Lyciumin B against specific proteases within the renin-angiotensin system.

Comparative Analysis with Other Plant-Derived Protease Inhibitors

Lyciumin B represents a unique class of plant-derived protease inhibitors characterized by its branched cyclic structure, which distinguishes it from other major families of plant protease inhibitors [4] [15] [16]. The comparative analysis reveals significant structural and functional differences between Lyciumin B and conventional plant protease inhibitors such as Bowman-Birk inhibitors, Kunitz inhibitors, and cyclotides.

Unlike linear protease inhibitors that rely primarily on reactive center loops for enzyme binding, Lyciumin B utilizes its entire cyclic structure for molecular recognition and binding [15] [17]. The branched cyclic nature of Lyciumin B, featuring a macrocyclic bond between tryptophan-indole nitrogen and glycine α-carbon, is distinct from the head-to-tail cyclization found in cyclotides and orbitides [4] [15]. This unique structural feature provides Lyciumin B with enhanced stability and specific binding properties that differ from other plant-derived inhibitors.

Table 3: Comparative Analysis of Plant-Derived Protease Inhibitors

Inhibitor TypeStructureSize RangeTarget EnzymesStability Features
Lyciumin BBranched cyclic [4]~900 Da [2]ACE, Renin [4] [12]Pyroglutamate, macrocycle [4]
Bowman-BirkLinear, disulfide bonds [15]6-10 kDa [15]Trypsin, Chymotrypsin [15]Disulfide bridges [15]
KunitzLinear, disulfide bonds [15]18-25 kDa [15]Trypsin, Chymotrypsin [15]Multiple disulfides [15]
CyclotidesHead-to-tail cyclic [15]2-4 kDa [15]Various proteases [15]Cyclic backbone, disulfides [15]
PhytocystatinsLinear [15]10-23 kDa [15]Cysteine proteases [15]Conserved motifs [15]

The mechanism of action of Lyciumin B differs significantly from traditional plant protease inhibitors [15] [16]. While most plant protease inhibitors function through competitive inhibition by occupying the enzyme active site, Lyciumin B can exhibit both competitive and non-competitive inhibition patterns depending on the target enzyme [6] [7]. This versatility in inhibition mechanisms is attributed to its unique three-dimensional structure that allows multiple binding modes.

Comparative studies of cyclic peptide inhibitors demonstrate that bicyclic structures generally show enhanced protease inhibition compared to their linear counterparts [17]. The ten-fold enhancement in inhibitory activity observed with bicyclic reactive center loops compared to linear peptides supports the importance of structural constraint in protease inhibition [17]. Lyciumin B benefits from similar structural constraints through its branched cyclic architecture, which restricts conformational flexibility and maintains optimal binding geometry.

The biosynthetic origin of Lyciumin B through ribosomal peptide synthesis and post-translational modification distinguishes it from other plant protease inhibitors that may be produced through different biosynthetic pathways [4] [15]. The association with BURP domain proteins in the biosynthetic pathway is unique to lyciumins and contributes to their distinct structural and functional properties [4]. This biosynthetic specificity results in protease inhibitors with different selectivity profiles and mechanisms of action compared to conventional plant inhibitors.

Plant protease inhibitors exhibit diverse structural scaffolds and inhibition mechanisms, reflecting their evolutionary adaptation to different biological functions [15] [16]. The diversity includes serpins, which function as suicide inhibitors forming covalent complexes with target proteases, and phytocystatins, which specifically target cysteine proteases through non-competitive inhibition [15]. In contrast, Lyciumin B represents a specialized class of inhibitors targeting the renin-angiotensin system with dual specificity for both renin and angiotensin-converting enzyme.

XLogP3

0.8

Dates

Last modified: 07-26-2023

Explore Compound Types